molecular formula C13H12BClO3 B1591612 4-(4'-Chlorobenzyloxy)phenylboronic acid CAS No. 870778-91-9

4-(4'-Chlorobenzyloxy)phenylboronic acid

Cat. No. B1591612
CAS RN: 870778-91-9
M. Wt: 262.5 g/mol
InChI Key: RONZDKNBNIRWIV-UHFFFAOYSA-N
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Description

4-(4’-Chlorobenzyloxy)phenylboronic acid is a chemical compound with the molecular formula C13H12BClO3 . It is also known as Boronic acid, B-[4-[(4-chlorophenyl)methoxy]phenyl]- .


Molecular Structure Analysis

The molecular structure of 4-(4’-Chlorobenzyloxy)phenylboronic acid can be represented by the SMILES string OB(O)c1ccc(OCc2ccc(Cl)cc2)cc1 . The InChI key for this compound is RONZDKNBNIRWIV-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4’-Chlorobenzyloxy)phenylboronic acid are not available, phenylboronic acids are known to participate in various types of reactions. For instance, they are used in Pd-catalyzed regioselective cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4’-Chlorobenzyloxy)phenylboronic acid is 262.50 . It has a density of 1.3g/cm3 and a boiling point of 445.3ºC at 760 mmHg . The exact mass of the compound is 262.05700 .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Phenylboronic acids have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. The ortho-substituent on the phenylboronic acid plays a crucial role in accelerating the amidation process by preventing the coordination of amines to the boron atom, thus highlighting the utility of boronic acids in peptide bond formation (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

Supramolecular Chemistry

Research has shown the formation of supramolecular assemblies involving phenylboronic acids, such as the assembly with 4,4′-bipyridine, driven by O–H⋯N hydrogen bonds. These studies offer insights into the structural versatility and potential applications of phenylboronic acids in designing new molecular architectures (V. Pedireddi, N. Seethalekshmi, 2004).

Chemosensing and Molecular Recognition

Phenylboronic acids have been studied for their role in chemosensing, particularly in recognizing saccharides and alpha-hydroxycarboxylates. The study of o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes provides insights into the factors influencing the formation of N-B dative bonds, pivotal for the design of future chemosensing technologies (Lei Zhu, Shagufta H. Shabbir, M. Gray, et al., 2006).

Nanotechnology and Material Science

The conjugation of phenyl boronic acids with polyethylene glycol has been demonstrated to facilitate the aqueous dispersion of single-walled carbon nanotubes, allowing for the quenching of near-infrared fluorescence in response to saccharide binding. This illustrates the potential of phenylboronic acids in developing responsive materials for biological sensing and imaging (B. Mu, T. McNicholas, Jingqing Zhang, et al., 2012).

Safety and Hazards

The compound is considered hazardous. It is recommended to use personal protective equipment such as eyeshields and gloves when handling it . It should be stored at a temperature of 2-8°C .

properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZDKNBNIRWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584633
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870778-91-9
Record name {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4'-Chlorobenzyloxy)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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